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Compound of Interest

Compound Name: 2,3-Dimercaptopropionic acid

CAS No.: 6220-25-3

Cat. No.: B1209159

Get Quote

Executive Summary
2,3-Dimercaptopropionic acid (DMPA), historically known as "BAL Acid," represents a critical

structural intermediate in the evolution of dithiol chelating agents. While chemically derived

from the highly toxic Dimercaprol (BAL), DMPA exhibits a fundamentally different toxicological

profile due to the substitution of a hydroxyl group with a carboxylic acid moiety.

This guide delineates the toxicity profile of DMPA, characterizing it as a low-toxicity, hydrophilic

chelator (LD50 > 3000 mg/kg in mice) compared to the lipophilic and neurotoxic BAL. However,

its clinical translation has been limited not by toxicity, but by the superior therapeutic index of its

succinic acid analog, DMSA. Currently, DMPA’s primary toxicological relevance lies in its role

as a surface ligand for reducing the cytotoxicity of semiconductor quantum dots (QDs).

Chemical Identity & Structural Toxicology
To understand the toxicity of DMPA, one must analyze its Structure-Activity Relationship (SAR)

relative to its thiol analogs. The toxicity of these compounds is inversely proportional to their

water solubility and ionization at physiological pH.
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Compound
Common
Name

Chemical
Structure

Functional
Group

Physiologic
al State (pH
7.4)

Toxicity
(LD50,
Mouse i.p.)

Dimercaprol BAL

2,3-

dimercaptopr

opanol

-OH

(Hydroxyl)

Uncharged

(Lipophilic)

~100 mg/kg

(High)

DMPA BAL Acid

2,3-

dimercaptopr

opionic acid

-COOH

(Carboxyl)

Anionic

(Hydrophilic)

> 3000 mg/kg

(Low)

DMPS Unithiol

2,3-

dimercapto-1-

propanesulfo

nic acid

-SO3H

(Sulfonate)

Anionic

(Hydrophilic)

~1400 mg/kg

(Low)

DMSA Succimer

2,3-

dimercaptosu

ccinic acid

2x -COOH

(Dicarboxyl)

Dianionic

(Hydrophilic)

> 3000 mg/kg

(Low)

Mechanistic Insight:

BAL (Lipophilic): Crosses the Blood-Brain Barrier (BBB), causing neurotoxicity (tremors,

convulsions) and redistributing heavy metals into the brain.

DMPA (Hydrophilic): The carboxylic acid group (

) ensures DMPA exists as a mono-anion in the blood. This charge prevents passive diffusion
across the BBB, effectively eliminating the neurotoxic risks associated with BAL and
restricting its distribution primarily to the extracellular space and kidneys.

Acute Toxicity Profile
Lethal Dose Determination
Experimental data from rodent models classifies DMPA as practically non-toxic in acute

exposure scenarios, contrasting sharply with the narrow therapeutic window of BAL.
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Murine Model (Mouse):

Route: Intraperitoneal (i.p.)[1]

LD50:

[2]

Observation: At doses where BAL causes 100% mortality (140 mg/kg), DMPA induces no

lethality. Mortality is only observed at extreme physiological loads where osmotic

imbalance or pH perturbation becomes a factor.

Rat Model:

Route: Oral / i.p.[1][3]

Signs of Toxicity: Unlike BAL, which induces lacrimation, salivation, and convulsions,

DMPA administration at therapeutic doses (50–100 mg/kg) elicits no overt behavioral

changes.

Renal Clearance: High doses are rapidly cleared via glomerular filtration. Toxicity is

primarily associated with renal overload only when the compound is complexed with highly

toxic metals (e.g., Cadmium), where the complex rather than the free acid causes

nephrotoxicity.

Comparative Safety Margins
The "Safety Ratio" (LD50 / Therapeutic Dose) for DMPA is favorable:

BAL Safety Ratio: ~3 (High Risk)

DMPA Safety Ratio: >60 (Low Risk)

Systemic & Organ-Specific Toxicity
Nephrotoxicity (The Critical Organ)
Since DMPA and its metal complexes are excreted renally, the kidney is the primary target

organ.
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Mechanism: DMPA is transported via Organic Anion Transporters (OATs) in the proximal

tubule.

Toxicological Finding: In healthy animals, DMPA shows negligible nephrotoxicity. However, in

metallotoxic models (e.g., Mercury poisoning), the DMPA-Hg complex can be unstable in the

acidic environment of the renal tubule, potentially releasing Hg locally and causing proximal

tubular necrosis. This instability is slightly higher for DMPA than for DMPS, rendering DMPS

the superior choice for renal protection.

Hepatotoxicity
DMPA lacks the hepatotoxic potential of BAL.

BAL: Induces fatty degeneration and hepatic enzyme elevation due to accumulation in lipid

bilayers.

DMPA: Remains in the aqueous phase, bypassing hepatic lipid accumulation. No significant

elevation in ALT/AST is observed in acute studies.

Neurotoxicity[4]
BBB Permeability: DMPA does not cross the Blood-Brain Barrier.

Clinical Implication: It cannot mobilize mercury from the brain (unlike BAL, which mobilizes it

into the brain, or DMSA/DMPS which can slowly reduce brain burden via gradient

equilibration). Consequently, DMPA carries zero risk of chemically induced seizures, a

hallmark of BAL overdose.

Experimental Protocols for Toxicity Assessment
For researchers evaluating DMPA (e.g., as a ligand for nanomaterials), the following protocols

ensure rigorous validation.

Protocol A: Determination of Free Thiol Toxicity
(Ellman’s Assay Validation)
Before in vivo testing, quantify the stability of DMPA, as oxidized disulfides are

pharmacologically inactive but potentially immunogenic.
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Preparation: Dissolve DMPA in PBS (pH 7.4).

Quantification: React aliquots with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Standard: Absorbance at 412 nm must correlate to >98% reduced thiol content.

Exclusion: If free thiol <90%, toxicity data will be confounded by disulfide contaminants.

Protocol B: Acute Toxicity Workflow (Up-and-Down
Procedure)

Subject: BALB/c Mice (n=5 per sex).

Dosing: Start at 2000 mg/kg (Limit Test).

Administration: Intraperitoneal injection (pH adjusted to 7.0 with NaOH).

Monitoring:

0-4 hours: Continuous observation for tremors, gait abnormalities.

24 hours: Weight check.

14 days: Gross necropsy (Kidney/Liver).

Endpoint: If survival is 100% at 2000 mg/kg, classify as GHS Category 5 (Low Toxicity).

Visualizations
Structural Toxicity Logic
The following diagram illustrates why DMPA is less toxic than BAL but functionally distinct from

DMPS.
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Caption: Comparative toxicokinetics showing the blockade of BBB penetration by DMPA's

carboxyl group, preventing the neurotoxicity observed with BAL.

Experimental Workflow for Ligand Toxicity
When DMPA is used as a Quantum Dot (QD) ligand, the toxicity profile shifts from the molecule

to the stability of the complex.
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Phase 1: Synthesis & Characterization

Phase 2: In Vivo Toxicity Assessment

DMPA Ligand Exchange
(Replace hydrophobic caps)
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Mouse Model

Dose: 10-100 mg/kg
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Histopathology
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Click to download full resolution via product page

Caption: Workflow for assessing DMPA-capped nanoparticle toxicity. Toxicity often arises from

shell degradation rather than the DMPA ligand itself.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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